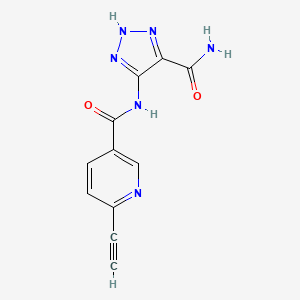
N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide, also known as CTET, is a synthetic compound that has been developed for scientific research purposes. It is a small molecule inhibitor that targets a specific protein in the body, and has shown potential for use in a variety of applications.
作用機序
N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide works by binding to a specific protein in the body, which is involved in cell proliferation and survival. By inhibiting this protein, N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide can prevent the growth and proliferation of cancer cells, and may also have potential for use in the treatment of other diseases that involve abnormal cell growth.
Biochemical and Physiological Effects:
N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In cancer research, N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and reduce tumor size in animal models. In neuroscience, N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide has been shown to affect synaptic transmission and plasticity, and may have potential for use in the treatment of neurological disorders such as Alzheimer's disease. In immunology, N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide has been shown to activate the immune system and enhance the immune response to cancer cells.
実験室実験の利点と制限
One advantage of N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide is that it is a small molecule inhibitor, which makes it easy to use in a variety of laboratory settings. It is also relatively stable and easy to synthesize, which makes it a cost-effective option for scientific research. However, one limitation of N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide is that it may have off-target effects, meaning that it could affect other proteins in the body besides its intended target. This can make it difficult to interpret experimental results and may require additional controls to ensure specificity.
将来の方向性
There are several future directions for research on N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide. One area of interest is in the development of N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide as a potential cancer therapy, either alone or in combination with other treatments. Another area of interest is in the use of N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide as a tool for studying the role of the targeted protein in various biological processes. Additionally, there may be potential for N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide in the treatment of other diseases that involve abnormal cell growth, such as autoimmune disorders or certain types of infections. Further research is needed to fully understand the potential of N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide in these areas.
合成法
N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide can be synthesized using a three-step process. First, 6-ethynylpyridine-3-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with sodium azide to form the corresponding azide intermediate. Finally, the azide intermediate is reacted with carbamoyl triazole to form N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide.
科学的研究の応用
N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide has been used in a variety of scientific research applications, including cancer research, neuroscience, and immunology. In cancer research, N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide has been shown to inhibit the growth of cancer cells by targeting a specific protein that is involved in cell proliferation. In neuroscience, N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide has been used to study the role of this protein in the brain, and its potential as a target for the treatment of neurological disorders. In immunology, N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide has been used to study the immune response to cancer cells, and its potential as an immunotherapy agent.
特性
IUPAC Name |
N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6O2/c1-2-7-4-3-6(5-13-7)11(19)14-10-8(9(12)18)15-17-16-10/h1,3-5H,(H2,12,18)(H2,14,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDBASUACVRUIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=C(C=C1)C(=O)NC2=NNN=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-carbamoyl-2H-triazol-4-yl)-6-ethynylpyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-4,7-dioxo-3,8-dihydropteridin-6-yl]propanoic acid](/img/structure/B7432601.png)
![3-[2-[(2,6-Dichlorophenyl)methylsulfanyl]-4,7-dioxo-3,8-dihydropteridin-6-yl]propanoic acid](/img/structure/B7432606.png)
![3-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,7-dioxo-3,8-dihydropteridin-6-yl]propanoic acid](/img/structure/B7432614.png)
![N'-[[3-[(2-chlorophenyl)methoxy]phenyl]methyl]-N'-(2-hydroxyethyl)-N-methyl-N-[2-(N-methyl-4-sulfamoylanilino)ethyl]oxamide](/img/structure/B7432619.png)
![1-[Bis(4-fluorophenyl)methoxy]-3-(2-fluorophenoxy)propan-2-ol](/img/structure/B7432627.png)
![N-(3-carbamoyl-4-fluorophenyl)-N'-[furan-2-yl-(4-methoxyphenyl)methyl]oxamide](/img/structure/B7432636.png)
![3-methyl-N-(2-methylphenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7432650.png)
![(4aR,8aS)-6-[2-(2-chloro-6-fluorophenyl)acetyl]-4,4a,5,7,8,8a-hexahydropyrido[4,3-b][1,4]oxazin-3-one](/img/structure/B7432662.png)
![2-(4-chlorophenyl)sulfanyl-6-fluoro-N-[4-(2-oxopiperidin-1-yl)cyclohexyl]benzamide](/img/structure/B7432667.png)
![5-acetyl-2,6-dimethyl-N-[(1S,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]pyridine-3-carboxamide](/img/structure/B7432680.png)
![2-(azepan-1-yl)-N-[4-[[2-(3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetyl]amino]phenyl]acetamide](/img/structure/B7432691.png)
![(1S)-2-[[(1R)-1-(2-fluorophenyl)propyl]amino]-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7432699.png)
![6-(6-Methoxypyridin-3-yl)-7-[methyl(piperidin-4-ylmethyl)amino]pyrano[2,3-b]pyridin-4-one;2,2,2-trifluoroacetic acid](/img/structure/B7432709.png)